tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate

CDK inhibitor synthesis Buchwald–Hartwig amination Boc protection strategy

tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate (CAS 1092444-33-1; molecular formula C₂₁H₂₅ClN₄O₂; molecular weight 400.90 g/mol) is a Boc-protected synthetic intermediate belonging to the pyrazolo[1,5-a]pyrimidine class. This compound serves as a strategic building block in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, most notably the clinical candidate BS-194 (compound 4k), a selective inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.

Molecular Formula C21H25ClN4O2
Molecular Weight 400.91
CAS No. 1092444-33-1
Cat. No. B2808097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
CAS1092444-33-1
Molecular FormulaC21H25ClN4O2
Molecular Weight400.91
Structural Identifiers
SMILESCC(C)C1=C2N=C(C=C(N2N=C1)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C)Cl
InChIInChI=1S/C21H25ClN4O2/c1-14(2)16-12-23-26-18(11-17(22)24-19(16)26)25(20(27)28-21(3,4)5)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3
InChIKeyKCVVEIFZXCXRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate (CAS 1092444-33-1): Procurement-Relevant Identity and Scaffold Context


tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate (CAS 1092444-33-1; molecular formula C₂₁H₂₅ClN₄O₂; molecular weight 400.90 g/mol) is a Boc-protected synthetic intermediate belonging to the pyrazolo[1,5-a]pyrimidine class [1]. This compound serves as a strategic building block in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, most notably the clinical candidate BS-194 (compound 4k), a selective inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9 . The compound features a 5-chloro substituent that acts as a versatile synthetic handle for transition-metal-catalyzed C–N bond formation, a 3-isopropyl group that contributes to kinase selectivity, and a tert-butyl carbamate (Boc) protecting group on the 7-benzylamino nitrogen that is essential for enabling subsequent C-5 functionalization chemistry .

Why CAS 1092444-33-1 Cannot Be Replaced by Unprotected or 5-Functionalized Pyrazolo[1,5-a]pyrimidine Analogs in CDK Inhibitor Synthesis


Substituting CAS 1092444-33-1 with its closest structural analogs—specifically the deprotected N-benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1092443-98-5) or the pre-functionalized 5-isopropylamino congener (CAS 1092444-34-2)—introduces well-documented synthetic liabilities that compromise both reaction yield and downstream product diversity. The Heathcote et al. (2010) J. Med. Chem. study explicitly demonstrated that Boc protection of the benzylic amine is essential for successful palladium-catalyzed C-5 amination via Buchwald–Hartwig coupling; without this protection, competitive coordination of the free secondary amine to the palladium catalyst poisons the key bond-forming step [1]. Furthermore, the 5-chloro substituent in CAS 1092444-33-1 constitutes a divergent synthetic handle, enabling parallel library synthesis of diverse C-5-substituted analogs from a single intermediate, whereas the 5-isopropylamino analog (CAS 1092444-34-2) represents a single-path, late-stage intermediate with no further C-5 diversification potential [1].

Quantitative Comparative Evidence for CAS 1092444-33-1 Relative to Closest Pyrazolo[1,5-a]pyrimidine Analogs


Boc Protection as a Gatekeeper: Essentiality for C-5 Buchwald–Hartwig Amination vs. Unprotected Analog

The tert-butyl carbamate (Boc) protecting group on the 7-benzylamino nitrogen of CAS 1092444-33-1 is not merely a convenience—it is a documented synthetic prerequisite. Heathcote et al. (2010) reported that protection of the benzylic amine as a carbamate was essential for successful C-5 amination via Buchwald–Hartwig coupling [1]. In contrast, the unprotected analog N-benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1092443-98-5; MW 300.79) lacks this Boc group and cannot undergo efficient C-5 palladium-catalyzed amination because the free secondary amine poisons the palladium catalyst through competitive ligand coordination [1]. The practical consequence is that CAS 1092444-33-1 enables the critical synthetic step that converts the 5-chloro intermediate into diverse 5-aminated CDK inhibitor candidates, whereas CAS 1092443-98-5 represents a synthetic dead end for this transformation.

CDK inhibitor synthesis Buchwald–Hartwig amination Boc protection strategy pyrazolo[1,5-a]pyrimidine

5-Chloro vs. 5-Isopropylamino: Divergent Synthetic Versatility Compared with Single-Path Intermediate

CAS 1092444-33-1 bears a chlorine atom at the C-5 position, which serves as an electrophilic leaving group for Pd-catalyzed amination with structurally diverse amines. This enables divergent synthesis of multiple C-5-substituted analogs (e.g., compounds 4a–4k in the Heathcote 2010 SAR study) from a single common intermediate [1]. In contrast, CAS 1092444-34-2 (tert-butyl benzyl(3-isopropyl-5-(isopropylamino)pyrazolo[1,5-a]pyrimidin-7-yl)carbamate, MW 437.58) already carries the isopropylamino substituent at C-5, representing a late-stage intermediate locked into a single structural path [1]. The 5-chloro compound thus supports parallel SAR exploration—the Heathcote study generated and tested over 20 distinct C-5 analogs from the 5-chloro Boc intermediate—whereas the 5-isopropylamino analog (CAS 1092444-34-2) is itself one endpoint of this optimization campaign, yielding the clinical-quality lead BS-194 after deprotection [1].

divergent synthesis parallel library synthesis structure-activity relationship CDK inhibitor lead optimization

Downstream CDK Inhibitory Potency: BS-194 (Derived from the 5-Isopropylamino Analog) vs. Roscovitine Across Seven CDK Isoforms

Although CAS 1092444-33-1 is a synthetic intermediate and not a directly assayed bioactive compound, its close structural descendant BS-194 (4k)—accessed via Boc deprotection of the 5-isopropylamino analog CAS 1092444-34-2—was directly compared against the well-characterized CDK inhibitor roscovitine in quantitative enzymatic assays across seven CDK isoforms [1]. BS-194 inhibited CDK2 with an IC₅₀ of 3 nM (vs. roscovitine IC₅₀ = 100 nM, a 33-fold improvement), CDK1 with IC₅₀ of 30 nM (vs. 2100 nM, a 70-fold improvement), CDK7 with IC₅₀ of 250 nM (vs. 540 nM, a 2.2-fold improvement), and CDK9 with IC₅₀ of 90 nM (vs. 950 nM, a 10.6-fold improvement) [1]. The mean antiproliferative GI₅₀ across 60 cancer cell lines (NCI-60 panel) was 280 nM for 4k [1]. This potency profile validates the pyrazolo[1,5-a]pyrimidine scaffold—for which CAS 1092444-33-1 is the pivotal 5-chloro building block—as a privileged chemotype for CDK inhibitor development.

CDK2 selectivity kinase inhibition IC50 roscovitine comparator ATP-competitive inhibitor

Purity Specification and Storage Stability: CAS 1092444-33-1 vs. Deprotected Analog CAS 1092443-98-5

CAS 1092444-33-1 is commercially available at ≥97% purity from multiple suppliers, with recommended storage at 2–8°C under dry, sealed conditions . The Boc protecting group enhances the compound's stability during storage by masking the nucleophilic secondary amine that, in the deprotected analog CAS 1092443-98-5 (MW 300.79), is susceptible to oxidation, acylation, and other degradation pathways . The molecular weight difference (400.90 vs. 300.79 g/mol) reflects the Boc group, which also improves organic-phase extractability and chromatographic behavior during purification, facilitating higher recovered purity in multi-step synthetic sequences .

chemical purity storage stability Boc-protected intermediate procurement specification

In Vivo Oral Bioavailability of the Downstream Clinical Candidate BS-194: Translational Relevance of the Scaffold

BS-194 (4k), the final CDK inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold for which CAS 1092444-33-1 is the key 5-chloro building block, demonstrated favorable oral pharmacokinetics in mice: elimination half-life (t₁/₂) of 178 minutes following oral dosing, aqueous solubility of 54.0 μmol/L (PBS, pH 7.4), and a partition coefficient (Log D, n-octanol:PBS pH 7.4) of 3.0 [1]. When administered orally at 25 mg/kg, BS-194 suppressed human tumor xenograft growth and inhibited CDK substrate phosphorylation in vivo [1]. At total daily doses of 10 and 20 mg/kg (i.p., twice daily), tumor growth inhibition of 30% and 40%, respectively, was observed in MCF-7 xenograft-bearing mice without apparent toxicity as judged by body weight stability [1]. This pharmacokinetic profile compares favorably with many early-generation CDK inhibitors that suffer from poor oral bioavailability or narrow therapeutic windows.

oral bioavailability pharmacokinetics tumor xenograft ADME-Tox

Priority Procurement Scenarios for CAS 1092444-33-1 Based on Quantified Evidence


Medicinal Chemistry Lead Optimization: Parallel SAR Library Synthesis of C-5-Substituted CDK Inhibitors

CAS 1092444-33-1 is the optimal starting material for medicinal chemistry teams running structure-activity relationship (SAR) campaigns on pyrazolo[1,5-a]pyrimidine-based CDK inhibitors. Its 5-chloro substituent enables Buchwald–Hartwig coupling with diverse primary and secondary amines to generate libraries of C-5-aminated analogs in parallel, as demonstrated by Heathcote et al. (2010), who synthesized and screened >20 distinct C-5 analogs (compounds 4a–4k and derivatives including the clinical lead BS-194) from this intermediate scaffold . The Boc protecting group is essential for this chemistry, as the unprotected analog (CAS 1092443-98-5) fails to undergo efficient C-5 amination . Procurement of CAS 1092444-33-1 thus enables a single-investment, divergent SAR strategy rather than requiring independent synthesis of each C-5 analog from scratch.

Contract Research and CDMO Service: Scalable Synthesis of Late-Stage CDK Inhibitor Intermediates

For contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) offering custom synthesis services for kinase inhibitor programs, CAS 1092444-33-1 represents a strategically positioned intermediate. The compound is commercially available at ≥97% purity with defined storage conditions (2–8°C, sealed in dry conditions) , enabling reliable procurement for multi-step synthetic campaigns. Its molecular weight (400.90 g/mol) and Boc-protected amine facilitate extractive workup and chromatographic purification, improving process mass intensity compared to more polar, unprotected intermediates [1]. The established literature precedent for this exact intermediate in the synthesis of orally bioavailable CDK inhibitors with documented in vivo efficacy [2] provides CROs with a validated synthetic pathway, reducing route-scouting time and cost for client programs.

Academic and Translational Research: Tool Compound Precursor for CDK-Dependent Disease Models

Academic laboratories and translational research centers investigating CDK-dependent pathologies—including breast cancer (MCF-7 xenograft model), colorectal cancer (HCT116), and neurodegenerative disorders—can use CAS 1092444-33-1 as a precursor to generate CDK inhibitor tool compounds. The downstream clinical lead BS-194 has demonstrated CDK2 IC₅₀ = 3 nM with 33-fold selectivity over roscovitine, CDK9 IC₅₀ = 90 nM (10.6-fold improvement over roscovitine), and a mean NCI-60 panel GI₅₀ = 280 nM [2]. By procuring CAS 1092444-33-1, academic groups gain access to a validated synthetic entry point for producing both the published lead compound and novel analogs for target validation, biomarker discovery, and mechanism-of-action studies in CDK biology [2].

Pharmaceutical Process Chemistry: Intermediate for Late-Stage Functionalization and Salt Screening

In pharmaceutical development settings, CAS 1092444-33-1 serves as a strategic intermediate for late-stage diversification and salt-form screening of CDK inhibitor candidates. The Boc group can be removed under mild acidic conditions to reveal the free 7-benzylamino moiety, which can then be elaborated or used to form pharmaceutically acceptable salts [2]. The 5-chloro handle also remains available for introduction of solubilizing groups or prodrug moieties at a late stage, enabling formulation-driven optimization without re-synthesizing the entire scaffold. The demonstrated oral bioavailability (t₁/₂ = 178 min in mouse) and aqueous solubility (54.0 μmol/L) of the parent scaffold [2] provide a favorable baseline for further pharmaceutical property optimization through late-stage functionalization of this intermediate.

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